

6-Methylpyridazine-3-carbonitrile: A Versatile Building Block for Complex Heterocyclic Scaffolds

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Compound of Interest

Compound Name: *6-Methylpyridazine-3-carbonitrile*

Cat. No.: *B1315567*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylpyridazine-3-carbonitrile is a versatile heterocyclic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyridazine ring substituted with a reactive nitrile group and a nucleophilic methyl group, provides a valuable platform for the construction of a diverse array of complex fused heterocyclic systems. The inherent physicochemical properties of the pyridazine nucleus, such as its polarity and hydrogen bonding capacity, make it an attractive scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic utility of **6-methylpyridazine-3-carbonitrile**, focusing on its application in the synthesis of pyrido[4,3-c]pyridazines, and details key experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of **6-methylpyridazine-3-carbonitrile** is presented in the table below.

Property	Value	Reference
CAS Number	49840-90-6	[1]
Molecular Formula	C ₆ H ₅ N ₃	[1]
Molecular Weight	119.12 g/mol	[1]
Melting Point	86-87 °C	[1]
Boiling Point (Predicted)	338.1±22.0 °C	[2]
SMILES	CC1=NN=C(C=C1)C#N	[1]

Synthetic Applications and Key Reactions

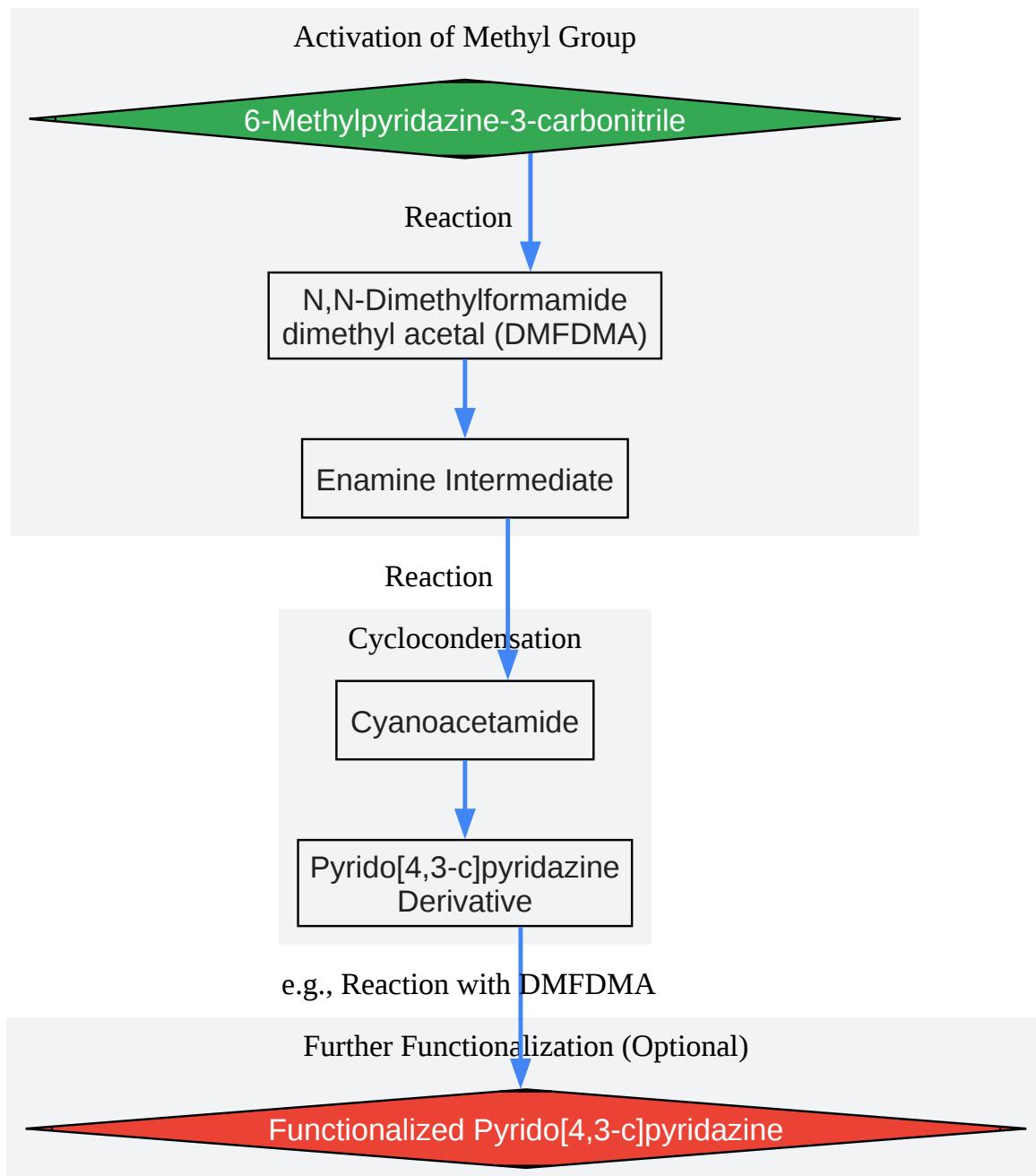
The strategic placement of the methyl and nitrile groups on the pyridazine ring allows for a variety of chemical transformations, making **6-methylpyridazine-3-carbonitrile** a valuable precursor for the synthesis of fused heterocyclic compounds. The reactivity of this building block is primarily centered around the functionalization of the methyl group and subsequent intramolecular cyclization involving the nitrile moiety.

One of the most powerful applications of **6-methylpyridazine-3-carbonitrile** is in the synthesis of pyrido[4,3-c]pyridazine derivatives. This is typically achieved through a multi-step sequence involving an initial reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA), which activates the methyl group, followed by a cyclocondensation reaction with an active methylene compound like cyanoacetamide.

Synthesis of Pyrido[4,3-c]pyridazines

The synthesis of the pyrido[4,3-c]pyridazine scaffold from pyridazine precursors is a notable example of constructing complex heterocyclic systems. A key strategy involves the reaction of a suitable pyridazine derivative with DMFDMA, followed by cyclization with an active methylene compound. While a direct experimental protocol starting from **6-methylpyridazine-3-carbonitrile** is not explicitly detailed in a single source, a closely related synthesis starting from a pyridazine derivative formed from a malononitrile dimer provides a representative workflow. This process highlights the utility of the pyridazine-carbonitrile core in building such fused ring systems.

The logical workflow for this type of synthesis can be visualized as follows:



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Caption: Synthetic workflow for pyrido[4,3-c]pyridazine derivatives.

Experimental Protocols

The following are representative experimental protocols for key transformations involving pyridazine-carbonitrile derivatives, based on analogous reactions reported in the literature. These protocols can be adapted for reactions starting with **6-methylpyridazine-3-carbonitrile**.

Protocol 1: Synthesis of a Pyrido[4,3-c]pyridazine Derivative

This protocol is adapted from the synthesis of related pyrido[4,3-c]pyridazine systems.

Step 1: Reaction with N,N-Dimethylformamide Dimethyl Acetal (DMFDMA)

- A solution of the starting pyridazine-carbonitrile derivative (10 mmol) in anhydrous dimethylformamide (20 mL) is prepared.
- N,N-Dimethylformamide dimethyl acetal (12 mmol, 1.2 equivalents) is added to the solution.
- The reaction mixture is heated at reflux for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
- After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Cyanoacetamide

- The crude enamine intermediate from Step 1 (10 mmol) is dissolved in ethanol (30 mL).
- Cyanoacetamide (10 mmol, 1 equivalent) and a catalytic amount of a base such as triethylamine or piperidine (0.5 mL) are added to the solution.
- The mixture is heated at reflux for 6-8 hours.
- Upon cooling, the solid product precipitates from the solution.
- The precipitate is collected by filtration, washed with cold ethanol, and dried.

- The crude product can be recrystallized from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture) to afford the purified pyrido[4,3-c]pyridazine derivative.

Quantitative Data for an Analogous Pyrido[4,3-c]pyridazine Synthesis

The following table summarizes the quantitative data for the synthesis of a tricyclic pyrido[4,3-c]pyridazine derivative from a related pyridazine precursor, as reported in the literature. This provides an indication of the expected outcomes for similar reactions with **6-methylpyridazine-3-carbonitrile**.

Starting Material	Reagents	Product	Yield (%)	Melting Point (°C)
Pyridazine-carbonitrile derivative	1. DMFDMA2. Cyanoacetamide	Pyrido[4,3-c]pyridazine derivative	Not specified	>300
Pyrido[4,3-c]pyridazine derivative	DMFDMA	Tricyclic heterocycle	Not specified	>300

Note: Specific yields and melting points for reactions starting directly with **6-methylpyridazine-3-carbonitrile** would need to be determined experimentally.

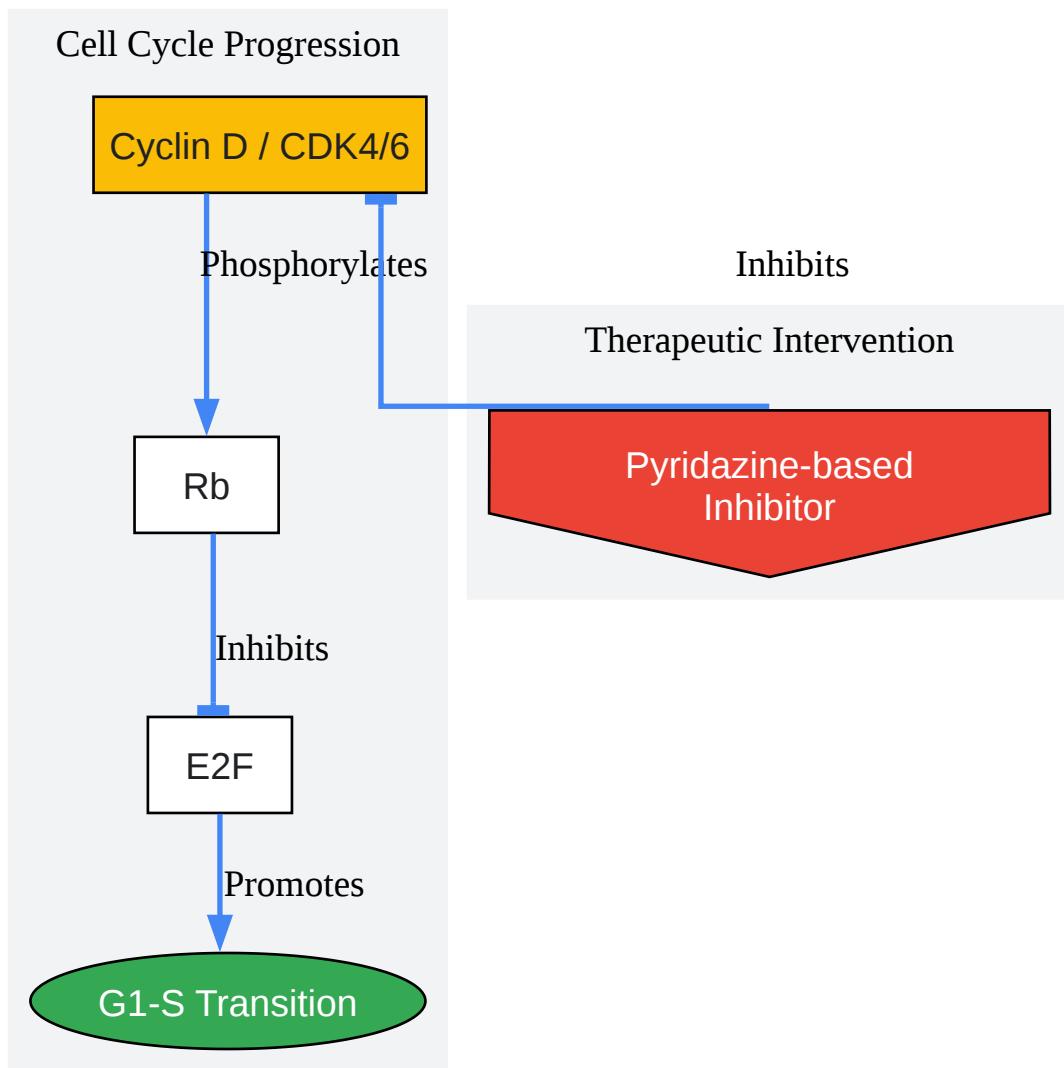
Potential Applications in Drug Discovery

Derivatives of pyridazine and fused pyridazine systems, such as pyrido[2,3-c]pyridazines and pyrido[4,3-c]pyridazines, have shown promise in the field of medicinal chemistry, particularly as anticancer agents.^{[3][4]} The core scaffold can be strategically functionalized to interact with various biological targets.

While specific signaling pathways for derivatives of **6-methylpyridazine-3-carbonitrile** are not yet extensively documented, related heterocyclic compounds have been investigated as inhibitors of key cellular signaling pathways implicated in cancer progression. For instance, various pyridine and pyrimidine derivatives have been shown to target cyclin-dependent

kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

A hypothetical signaling pathway that could be targeted by derivatives synthesized from **6-methylpyridazine-3-carbonitrile** is the CDK-mediated cell cycle regulation pathway.



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